6-Methoxynaphthalen-2-amine

Vue d'ensemble

Description

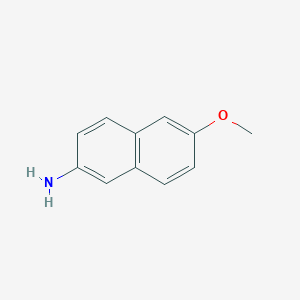

6-Methoxynaphthalen-2-amine is a chemical compound with the CAS Number: 13101-88-7. It has a molecular weight of 173.21 and its IUPAC name is 6-methoxy-2-naphthalenamine . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .

Synthesis Analysis

While specific synthesis routes for 6-Methoxynaphthalen-2-amine were not found, it has been used in the synthesis of other compounds. For example, N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was prepared by a reaction between 2,2-diphenylethan-1-amine and naproxen .Molecular Structure Analysis

The molecular structure of 6-Methoxynaphthalen-2-amine consists of a naphthalene ring with an amine group at the 2nd position and a methoxy group at the 6th position .Chemical Reactions Analysis

While specific chemical reactions involving 6-Methoxynaphthalen-2-amine were not found, it has been used in the synthesis of other compounds. For example, N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was prepared by a reaction between 2,2-diphenylethan-1-amine and naproxen .Physical And Chemical Properties Analysis

6-Methoxynaphthalen-2-amine is a solid substance. It should be stored in a dark place, sealed in dry, at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found .Applications De Recherche Scientifique

Field: Medicinal Chemistry and Drug Development

6-Methoxynaphthalen-2-amine

(also known as N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide ) is a compound synthesized through a reaction between 2,2-diphenylethan-1-amine and naproxen . Naproxen belongs to the aryl propionic family of non-steroidal anti-inflammatory drugs (NSAIDs), commonly used worldwide. In this context, we explore the potential applications of the synthesized compound.

Methods and Experimental Procedures:

The synthesis of N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide involved coupling naproxen and 2,2-diphenylethylamine via an amide bond formation. The reaction was mediated by N, N’-dicyclohexylcarbodiimide (DCC) , a commonly used reagent for amide synthesis . The detailed experimental procedure included the following steps:

Results and Outcomes:

The successful synthesis of N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was confirmed, as depicted in Scheme 1 . Further studies are needed to explore its pharmacological properties and potential therapeutic applications.

Field: Antibacterial Research

Summary:

Given the structural features of 6-Methoxynaphthalen-2-amine , it may exhibit antibacterial activity. However, additional investigations are required to validate this hypothesis.

Methods and Experimental Procedures:

The minimum inhibitory concentration (MIC) of 6-Methoxynaphthalen-2-amine derivatives can be determined using the microdilution technique against various bacterial strains. Researchers would prepare different concentrations of the compound and assess its inhibitory effect on bacterial growth.

Results and Outcomes:

Pending experimental data, we anticipate that 6-Methoxynaphthalen-2-amine derivatives may have potential antibacterial properties. Further studies are necessary to evaluate their efficacy against specific bacterial strains .

Field: Natural Product Chemistry

Summary:

The compound’s structural resemblance to alkaloids containing 2,2-diphenylethan-1-amine suggests potential natural product applications.

Methods and Experimental Procedures:

Researchers can explore the isolation and characterization of naturally occurring compounds containing similar fragments. Techniques such as chromatography , spectroscopy , and bioassays can aid in identifying novel alkaloids.

Results and Outcomes:

By investigating natural sources, scientists may discover new alkaloids with diverse biological activities. These compounds could serve as leads for drug development or provide insights into their ecological roles.

Safety And Hazards

The safety information for 6-Methoxynaphthalen-2-amine includes the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation). Precautionary statements include P264 (Wash hands and face thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), and P362 (Take off contaminated clothing) .

Orientations Futures

6-Methoxynaphthalen-2-amine has been used in the synthesis of other compounds, such as N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide . It has also been studied for its effects on pancreatic cancer cells . Future research could explore its potential uses in other areas of medicine or chemistry .

Propriétés

IUPAC Name |

6-methoxynaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWDIGUUVRCTFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxynaphthalen-2-amine | |

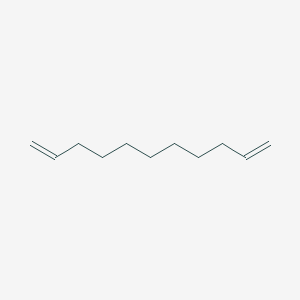

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

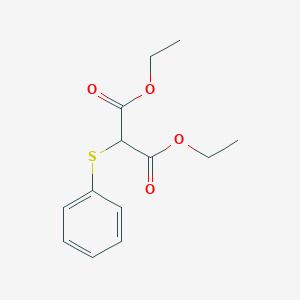

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.